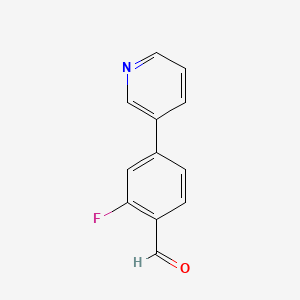

2-Fluoro-4-(pyridin-3-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-12-6-9(3-4-11(12)8-15)10-2-1-5-14-7-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJAUHRIAPLPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288859 | |

| Record name | 2-Fluoro-4-(3-pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893637-83-7 | |

| Record name | 2-Fluoro-4-(3-pyridinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=893637-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(3-pyridinyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Fluoro 4 Pyridin 3 Yl Benzaldehyde

Retrosynthetic Analysis and Key Disconnections for 2-Fluoro-4-(pyridin-3-yl)benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection strategy involves cleaving the C(sp²)-C(sp²) bond between the fluorophenyl ring and the pyridine (B92270) ring. This approach simplifies the molecule into two key synthons: a 2-fluoro-4-halobenzaldehyde (or a protected derivative) and a pyridin-3-yl organometallic reagent. This disconnection is the foundation for the most common synthetic routes, which are dominated by transition metal-catalyzed cross-coupling reactions.

An alternative retrosynthetic approach involves the late-stage introduction of the aldehyde functionality. This strategy would start with a 2-fluoro-4-(pyridin-3-yl)halobenzene, which could be converted to the final product via a halogen-metal exchange followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF). This method can be advantageous if the aldehyde group is incompatible with the conditions of the C-C bond formation step.

Palladium-Catalyzed Cross-Coupling Strategies for C(sp²)-C(sp²) Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds, and they are particularly well-suited for the synthesis of biaryl compounds like this compound.

Suzuki-Miyaura Coupling Approaches Utilizing Pyridine Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. tcichemicals.com For the synthesis of this compound, this would typically involve the reaction of 3-pyridylboronic acid with a 2-fluoro-4-halobenzaldehyde derivative. The synthesis of various functionalized pyridylboronic acids is well-documented, often prepared via halogen-metal exchange of a halopyridine followed by quenching with a trialkyl borate (B1201080). audreyli.comarkat-usa.orgresearchgate.net

The reaction is generally carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is crucial for achieving high yields, especially when dealing with heteroaromatic substrates which can sometimes be challenging. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 80 | Good | audreyli.comresearchgate.net |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Ethanol (B145695)/Water | Reflux | High | researchgate.net |

| Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/H₂O | 100 | Good | nih.gov |

Stille Coupling and Negishi Coupling Alternatives

While the Suzuki-Miyaura coupling is highly popular, other palladium-catalyzed reactions such as the Stille and Negishi couplings offer viable alternatives.

The Stille coupling utilizes an organotin reagent in place of the organoboron compound. orgsyn.org A potential route to this compound via Stille coupling would involve the reaction of a 2-fluoro-4-halobenzaldehyde with a 3-(trialkylstannyl)pyridine. The Stille reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. harvard.edu However, a significant drawback is the toxicity of the tin byproducts, which can complicate purification.

The Negishi coupling employs an organozinc reagent, which is generally more reactive than the corresponding organoboron or organotin compounds. orgsyn.org The synthesis of the target molecule could be achieved by coupling a 2-fluoro-4-halobenzaldehyde with a 3-pyridylzinc halide. Negishi couplings often proceed under milder conditions and can be highly effective for the synthesis of complex molecules, including bipyridines. orgsyn.orgmit.edu The development of stable, solid 2-pyridylzinc reagents has further enhanced the utility of this method. nih.gov

Ortho-Directed Metalation and Halogen-Metal Exchange Routes for Functionalization

An alternative to cross-coupling reactions is the functionalization of a pre-existing aromatic ring through directed metalation or halogen-metal exchange.

Ortho-Directed Metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, a plausible strategy would involve the protection of the aldehyde group of a 2-fluorobenzaldehyde (B47322) derivative, which could then act as a DMG. The fluorine atom itself is considered a moderate directing group. uwindsor.ca The resulting aryllithium species can then be reacted with an electrophilic pyridine source.

Halogen-metal exchange is a powerful method for generating organometallic reagents from organic halides. wikipedia.org A synthetic route to the target compound could start from a 1-bromo-2-fluoro-4-iodobenzene. Due to the higher reactivity of the iodine-carbon bond towards lithium-halogen exchange, treatment with an organolithium reagent at low temperature would selectively generate the 4-lithio species. researchgate.net This intermediate could then be coupled with a suitable electrophilic pyridine derivative.

Directed Functionalization of Pyridine and Fluorobenzene (B45895) Precursors

The successful synthesis of this compound is highly dependent on the availability of suitably functionalized precursors. The synthesis of pyridinylboronic acids, for instance, is a key step for the Suzuki-Miyaura approach. These are typically prepared from halopyridines via a lithium-halogen exchange followed by reaction with a borate ester. arkat-usa.orgmdpi.com The regioselectivity of these reactions is a critical consideration.

Similarly, the preparation of the fluorobenzene component, such as 4-bromo-2-fluorobenzaldehyde, is crucial. This can be synthesized from commercially available starting materials through a series of standard organic transformations, including bromination and formylation reactions. The introduction of fluorine can sometimes be achieved via electrophilic fluorination of a suitable precursor. organic-chemistry.orgnih.gov

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable synthetic methods. For the synthesis of biaryl compounds like this compound, several green chemistry approaches are being explored.

One area of focus is the replacement of palladium with less expensive and more abundant metals like nickel. Nickel-catalyzed Suzuki-Miyaura couplings have been shown to be effective, often in "green" solvents like alcohols. nih.gov

Another promising strategy is the use of C-H activation , which avoids the need for pre-functionalized starting materials like organic halides or organometallic reagents. manchester.ac.ukresearchgate.net In this approach, a C-H bond on one of the aromatic rings is directly coupled with the other aromatic partner. This method is highly atom-economical but often requires specific directing groups to control the regioselectivity. researchgate.netnih.gov

Furthermore, the development of catalytic systems that can operate in environmentally benign solvents like water or bio-based solvents is a key goal of green chemistry. rsc.orginovatus.esacs.org The use of heterogeneous catalysts that can be easily recovered and recycled also contributes to a more sustainable process. ugr.es

Scalability and Process Optimization Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure efficiency, cost-effectiveness, and safety. The Suzuki-Miyaura cross-coupling reaction is the most common method, and its optimization is crucial for successful scale-up.

Key Process Parameters for Optimization:

The optimization of the Suzuki-Miyaura coupling for synthesizing this compound involves a multi-parameter approach. The interplay between the catalyst system, reaction conditions, and raw material selection is critical for achieving high yield and purity on a large scale.

Catalyst System: The choice of the palladium source and the ligand is paramount. While various palladium precursors can be used, palladium(II) acetate (B1210297) and palladium(II) chloride are common choices for large-scale operations due to their stability and availability. The ligand plays a crucial role in the catalytic cycle, influencing reaction rate and selectivity. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and sterically hindered biaryl phosphines, are frequently employed. For large-scale production, catalyst loading is a significant cost driver. Optimization studies aim to minimize the catalyst concentration without compromising reaction time and yield. Catalyst turnover number (TON) and turnover frequency (TOF) are key metrics for evaluating catalyst efficiency.

Base and Solvent Selection: The choice of base and solvent system is critical for the reaction's success. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are often used. nih.gov The base's strength and solubility can significantly impact the reaction kinetics. The solvent system must be able to dissolve the reactants and the catalyst complex to a sufficient extent. A mixture of an organic solvent, such as toluene (B28343) or 1,4-dioxane, and water is commonly used. The use of environmentally friendly solvents like ethanol is also being explored. nih.gov Process optimization involves screening different base and solvent combinations to find the optimal balance between reaction performance, cost, and environmental impact.

Reaction Temperature and Time: The reaction temperature directly influences the rate of reaction. Higher temperatures can lead to faster conversions but may also promote the formation of impurities through side reactions. An optimal temperature profile is often developed, which may include a ramp-up phase and a holding phase to ensure complete reaction while minimizing degradation. Reaction time is another critical parameter that needs to be optimized to maximize throughput in a manufacturing setting. Reaction progress is typically monitored using in-process controls like High-Performance Liquid Chromatography (HPLC).

Work-up and Purification: The work-up procedure for isolating the crude product and the subsequent purification steps are crucial for achieving the desired product quality. On a large scale, extraction and filtration are common work-up techniques. The choice of extraction solvents and the number of extraction steps need to be optimized to maximize product recovery and minimize solvent usage. Purification of the final product is often achieved through crystallization or column chromatography. For industrial-scale production, developing a robust crystallization process is highly desirable as it is generally more cost-effective and scalable than chromatography.

Data on Suzuki-Miyaura Coupling Optimization for Biaryl Synthesis:

The following table summarizes typical conditions and findings from studies on Suzuki-Miyaura cross-coupling reactions relevant to the synthesis of biaryl compounds like this compound.

| Parameter | Common Conditions/Observations | Rationale for Scalability |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Readily available and cost-effective for large-scale use. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald-type biaryl phosphine ligands | Ligand choice can significantly improve yield and reduce catalyst loading. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strong inorganic bases are effective and relatively inexpensive. |

| Solvent | Toluene/Water, Dioxane/Water, Ethanol nih.gov | Mixed aqueous/organic systems are common. Green solvents are increasingly preferred. |

| Temperature | 60-110 °C | Optimization is key to balance reaction rate and impurity formation. |

| Catalyst Loading | 0.1 - 5 mol% | Minimizing catalyst loading is a primary goal for cost reduction in large-scale synthesis. |

This table is a compilation of general findings in Suzuki-Miyaura cross-coupling reactions and should be adapted for the specific synthesis of this compound.

Challenges in Scaling Up:

Several challenges are inherent in scaling up the synthesis of this compound. These include:

Homogeneity and Mass Transfer: Ensuring efficient mixing and mass transfer in large reactors is critical for maintaining consistent reaction conditions and avoiding localized "hot spots" or areas of low reactivity.

Heat Transfer: Exothermic reactions require efficient heat removal to maintain the desired temperature and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat management more challenging.

Impurity Profile: The impurity profile can change with scale. Impurities that are minor at the lab scale can become significant issues in large-scale production, potentially affecting product quality and requiring additional purification steps.

Regulatory Compliance: Large-scale chemical manufacturing is subject to stringent regulatory requirements, including those related to safety, environmental protection, and product quality (e.g., Good Manufacturing Practices - GMP).

A thorough understanding of the reaction mechanism and kinetics, coupled with careful process development and engineering, is essential for the successful and economical large-scale production of this compound.

Reactivity and Reaction Mechanisms of 2 Fluoro 4 Pyridin 3 Yl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. The electrophilic nature of the carbonyl carbon makes it susceptible to attack by a wide range of nucleophiles.

Nucleophilic Additions and Condensation Reactions

The aldehyde functionality of 2-Fluoro-4-(pyridin-3-yl)benzaldehyde readily participates in nucleophilic addition and condensation reactions. A prominent example is the Knoevenagel condensation, a modification of the aldol (B89426) condensation, which involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group. bldpharm.comsigmaaldrich.com This reaction proceeds via a nucleophilic addition followed by a dehydration step to yield an α,β-unsaturated product. bldpharm.com

The general mechanism involves the deprotonation of the active methylene compound by a weak base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). bldpharm.com The resulting intermediate alcohol subsequently undergoes elimination of a water molecule to form a new carbon-carbon double bond. The pyridine (B92270) ring within the molecule can itself act as a catalyst for this type of condensation, particularly when reacting with other aldehydes and active methylene compounds. bas.bglibretexts.org

While specific documented examples for this compound are not prevalent in readily available literature, its structural similarity to other benzaldehydes suggests it would readily undergo such transformations. For instance, various benzaldehyde derivatives react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a basic catalyst to afford the corresponding condensed products in high yields. bas.bgtue.nl

Table 1: Representative Knoevenagel Condensation Reactions

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Solvent | Product Type | Reference |

| Benzaldehyde Derivatives | Malononitrile | Basic Catalyst/Ethanol (B145695) | α,β-Unsaturated Dinitrile | bas.bg |

| Pyridinecarbaldehydes | Malononitrile | H2O:EtOH | 2-(pyridinylmethylene)malononitrile | bas.bg |

| 4-Fluorobenzaldehyde (B137897) | β-Ketonitriles | Secondary Amines/Acetonitrile | 4-Aminobenzylidene β-ketonitriles | mdpi.com |

This table presents generalized examples of Knoevenagel condensations to illustrate the expected reactivity.

Oxidation and Reduction Pathways of the Aldehyde Group

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The conversion of the aldehyde to the corresponding carboxylic acid, 2-fluoro-4-(pyridin-3-yl)benzoic acid, can be achieved using various oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) are effective for oxidizing alkylbenzenes and would be expected to oxidize the aldehyde group as well.

Reduction: The reduction of the aldehyde to the primary alcohol, (2-fluoro-4-(pyridin-3-yl)phenyl)methanol, is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones. mdpi.comnih.gov The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. nih.gov This is followed by protonation of the resulting alkoxide intermediate, typically by a protic solvent like methanol (B129727) or ethanol, to yield the alcohol. nih.govyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but are less selective. youtube.com

Table 2: Predicted Oxidation and Reduction Reactions

| Reaction Type | Reagent | Predicted Product | General Reference |

| Oxidation | Potassium Permanganate (KMnO₄) | 2-Fluoro-4-(pyridin-3-yl)benzoic acid | nih.gov |

| Reduction | Sodium Borohydride (NaBH₄) | (2-Fluoro-4-(pyridin-3-yl)phenyl)methanol | nih.govugm.ac.id |

This table outlines the expected products from standard oxidation and reduction reactions.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

The aldehyde group is an excellent substrate for olefination reactions such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, which convert a carbonyl group into an alkene. cas.cnnih.gov

The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to react with the aldehyde. nih.govnih.gov The reaction proceeds through a cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide, the latter being the driving force for the reaction. cas.cngoogleapis.com

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orggoogle.com This method offers several advantages, including the use of more nucleophilic and less basic carbanions, and the formation of a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.org The HWE reaction typically shows high stereoselectivity, favoring the formation of (E)-alkenes with stabilized phosphonate ylides. sigmaaldrich.comwikipedia.org The reaction begins with the deprotonation of the phosphonate ester to generate a carbanion, which then attacks the aldehyde. youtube.com

Given that a wide range of aldehydes are suitable substrates for these reactions, this compound is expected to react efficiently with various phosphonium (B103445) ylides and phosphonate carbanions to produce the corresponding stilbene-like derivatives. nih.govnrochemistry.com

Table 3: General Olefination Reaction Parameters

| Reaction Name | Key Reagent | Typical Base | Product Stereochemistry | Reference |

| Wittig Reaction | Phosphonium Ylide | n-BuLi, NaH, NaOMe | Depends on ylide stability | cas.cngoogleapis.com |

| Horner-Wadsworth-Emmons | Phosphonate Ester | NaH, NaOEt, LiCl/amine | Predominantly (E)-alkene | wikipedia.orgnrochemistry.com |

This table summarizes the key features of common olefination reactions applicable to the target aldehyde.

Transformations of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). youtube.com The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. youtube.comquora.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring. rsc.org

Nucleophilic Aromatic Substitution on the Pyridine Moiety

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C-2 and C-4 positions. youtube.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

In the case of this compound, the fluorine atom is located at the C-2 position of the phenyl ring, not the pyridine ring. Therefore, this specific subsection's focus is on the pyridine moiety itself. However, if we consider a related isomer, such as a molecule with a fluorine at the 2-position of the pyridine ring, this fluorine would be an excellent leaving group for SNA_r reactions. youtube.com The reactivity of 2-fluoropyridines in such substitutions is well-documented, often proceeding under milder conditions than their chloro- or bromo-analogs. nrochemistry.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can displace the fluoride (B91410). youtube.com

For the specified molecule, this compound, direct nucleophilic substitution on the pyridine ring is less straightforward as there is no good leaving group present. Reactions like the Chichibabin reaction, which involves the amination of a pyridine ring with sodium amide, typically occur at the 2- or 4-position with the expulsion of a hydride ion, but this requires very strong nucleophiles and harsh conditions. youtube.com

Table 4: Regioselectivity in Pyridine Substitution Reactions

| Reaction Type | Favored Position(s) | Rationale | General Reference |

| Electrophilic Aromatic Substitution | C-3, C-5 | Avoids placing positive charge adjacent to nitrogen | quora.com |

| Nucleophilic Aromatic Substitution | C-2, C-4, C-6 | Negative charge in intermediate stabilized by nitrogen | youtube.com |

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a nucleophilic and basic center, making it susceptible to reactions with electrophiles.

N-Oxidation: The pyridine nitrogen can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide group significantly alters the electronic properties of the pyridine ring, making it more electron-deficient. This can, in turn, influence the reactivity of the entire molecule, for instance by making the pyridine ring more susceptible to nucleophilic attack. The formation of pyridine N-oxides is a well-established method to activate pyridine rings for further functionalization, including facilitating nucleophilic substitution at the meta-position. nih.gov

Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl sulfonates, to form quaternary pyridinium (B92312) salts. mdpi.commostwiedzy.pl This reaction is a classic example of nucleophilic substitution where the pyridine nitrogen acts as the nucleophile. The reaction rate and yield can be influenced by factors like the nature of the alkylating agent, the solvent, and the temperature. mdpi.commostwiedzy.pl Steric hindrance around the nitrogen atom can also affect the efficiency of quaternization. mostwiedzy.pl The formation of a pyridinium salt introduces a positive charge, rendering the rings even more electron-poor and potentially activating adjacent positions for further reactions.

Reactivity of the Fluorine Atom on the Benzene Ring

The fluorine atom on the benzaldehyde ring is a key site for functionalization, primarily through nucleophilic aromatic substitution and C-F bond activation strategies.

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Fluorine

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the presence of two electron-withdrawing groups: the ortho-aldehyde group and the para-pyridyl group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. nih.gov

A wide range of nucleophiles can displace the fluoride ion. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and often requires a base to deprotonate the nucleophile or neutralize the liberated fluoride. walisongo.ac.idnih.gov

| Nucleophile | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Alkoxides/Phenoxides (RO-) | Sodium methoxide, Potassium phenoxide | Aryl ethers | Alcohol/Phenol, K2CO3, DMF/DMSO, Heat. walisongo.ac.idnih.gov |

| Amines (R2NH) | Morpholine, Piperidine | Aryl amines | DMF/DMSO, Heat. nih.gov |

| Thiols (RS-) | Sodium thiophenoxide | Aryl sulfides | Base (e.g., NaH), DMF/DMSO. |

| Azides (N3-) | Sodium azide | Aryl azides | DMF/DMSO, Heat. |

The classic SNAr mechanism proceeds in two steps: nucleophilic attack on the carbon bearing the fluorine atom to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the fluoride leaving group to restore aromaticity. nih.gov

C-F Bond Activation and Functionalization Strategies

Beyond SNAr, the strong carbon-fluorine bond can be cleaved and functionalized using modern synthetic methods, particularly those involving transition metals or photocatalysis. nih.govnih.gov These strategies are crucial as they offer alternative pathways for forming C-C, C-H, or C-heteroatom bonds under conditions where SNAr might be inefficient.

Transition Metal-Mediated Activation : Low-valent transition metal complexes, particularly those of nickel, palladium, and platinum, can insert into the C-F bond via oxidative addition. nih.gov This process forms an aryl-metal-fluoride intermediate, which can then undergo further reactions like reductive elimination or transmetalation to create new bonds. The choice of metal and supporting ligands is critical for controlling the reaction's outcome and regioselectivity. nih.gov

Photocatalytic Activation : Recent advances have shown that organic photoredox catalysts can efficiently reduce C-F bonds to generate carbon-centered radicals. nih.gov These radicals can then be trapped by hydrogen atom donors for hydrodefluorination or participate in cross-coupling reactions. This method provides a mild and general approach for activating strong C-F bonds. nih.gov

Main Group Metal-Mediated Activation : Emerging strategies utilize main group metal complexes (e.g., Al, Ga, Zn) to achieve regioselective C-F or C-H bond activation in fluoroarenes, offering unique reactivity patterns compared to transition metals. rsc.org

Metalation and Lithiation Reactions Directed by Functional Groups

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this compound, several functional groups can direct metalation, leading to potentially complex reactivity. The primary directing groups are the aldehyde, the fluorine atom, and the pyridine nitrogen.

The reaction typically involves a strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), at low temperatures. cardiff.ac.ukresearchgate.net

Aldehyde-Directed : The aldehyde group can direct lithiation to the ortho C3 position. However, the aldehyde is also highly electrophilic and can be attacked by the organolithium reagent. To circumvent this, the aldehyde may first need to be protected as an acetal.

Pyridine-Directed : The nitrogen atom in the pyridine ring is a strong directing group, facilitating metalation at the C2 and C4 positions of the pyridine ring. Lithiation of 3-substituted pyridines often occurs at the C4 position. researchgate.net

Fluorine-Directed : The fluorine atom can also direct lithiation to its ortho C3 position. The regioselective lithiation of halopyridines ortho to the halogen using LDA is a known strategy. researchgate.net

The ultimate site of metalation will depend on the specific base used, the reaction conditions, and the relative directing ability of the functional groups, creating a challenge in regioselectivity. cardiff.ac.uk

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites makes chemo- and regioselectivity key considerations in the synthetic manipulation of this molecule.

Chemoselectivity : A primary challenge is the competition between reactions at the aldehyde carbonyl and other sites. For example, strong, hard nucleophiles like Grignard or organolithium reagents will likely add to the aldehyde carbonyl. In contrast, softer nucleophiles under SNAr conditions may preferentially substitute the fluorine atom. walisongo.ac.id The use of less nucleophilic bases like LDA at low temperatures can favor deprotonation (lithiation) over addition to the carbonyl group. cardiff.ac.uk

Regioselectivity :

In SNAr reactions , the position of substitution is fixed at C2, where the fluorine atom is located.

In metalation reactions , the outcome is less certain. A competition exists between deprotonation at C3 (directed by the aldehyde and fluorine) and deprotonation on the pyridine ring (directed by the nitrogen). The conditions must be carefully optimized to favor one site over the others. The use of specific bases can provide high regioselectivity; for example, LDA is known to regioselectively metalate halopyridines at the position ortho to the halogen. researchgate.net

In transition metal-catalyzed C-H activation , ortho-fluorine substituents can control the regioselectivity, often making C-H activation more favorable than C-F activation. nih.gov

Mechanistic Investigations of Key Transformations of this compound

While specific mechanistic studies on this compound are not widely documented, the mechanisms of its key transformations can be understood from well-established principles for related compounds.

Mechanism of SNAr : The reaction is widely accepted to proceed via a two-step addition-elimination mechanism. nih.gov The nucleophile attacks the electron-deficient carbon attached to the fluorine, breaking the aromaticity and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing aldehyde and pyridyl groups are crucial for stabilizing this intermediate. In the second step, the leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. nih.gov In some specific cases involving fluoroarenes, a concerted mechanism has also been proposed and supported by computational studies. nih.govacs.org

Mechanism of C-F Bond Activation : For transition metal-mediated processes, the reaction often begins with the formation of an η²-arene complex. This is followed by oxidative addition, where the metal center inserts into the C-F bond, leading to an M(Ar-F) intermediate. nih.gov This step is often the rate-limiting one. For photocatalytic systems, the mechanism typically involves a single-electron transfer from the excited photocatalyst to the fluoroarene, generating a radical anion which then fragments to release a fluoride ion and an aryl radical. nih.gov

Mechanism of Directed ortho-Lithiation : This mechanism involves the initial coordination of the lithium atom of the organolithium base to the heteroatom of the directing group (e.g., the pyridine nitrogen). This coordination increases the concentration of the base near the ortho proton and increases the acidity of that proton, facilitating its abstraction to form a thermodynamically stable ortho-lithiated species.

Applications of 2 Fluoro 4 Pyridin 3 Yl Benzaldehyde As a Versatile Synthetic Intermediate

Synthesis of Complex Heterocyclic Scaffolds and Ring Systems

The inherent reactivity of 2-Fluoro-4-(pyridin-3-yl)benzaldehyde makes it an excellent precursor for the synthesis of complex heterocyclic structures, which are central to the development of new therapeutic agents. The aldehyde functional group readily participates in condensation and cyclization reactions, while the pyridine (B92270) and fluorophenyl groups can be involved in or influence further chemical transformations.

Research has demonstrated the utility of substituted benzaldehydes, including fluorinated and pyridine-containing analogs, in the synthesis of polycyclic nitrogen-containing compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. For instance, intermediates with a [2-fluoro-3-(sulfonylamino)phenyl]-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone core are instrumental in the synthesis of kinase inhibitors. google.com The synthesis of such complex cores often involves the strategic use of functionalized benzaldehydes.

The aldehyde group of this compound can serve as a key electrophile in reactions designed to build complex heterocyclic systems. For example, it can undergo condensation with various nucleophiles, such as amines or activated methylene (B1212753) compounds, to form imines or α,β-unsaturated ketones, respectively. These intermediates can then undergo intramolecular cyclization reactions to yield polycyclic structures. The presence of the pyridine ring can also facilitate cyclization by acting as an internal base or by coordinating to a metal catalyst, thereby directing the reaction to form specific ring systems.

The structure of this compound is well-suited for the synthesis of fused ring systems, which are common motifs in pharmaceuticals and other functional molecules. The aldehyde group can be used to construct a new ring fused to the existing benzene (B151609) ring. For example, it can participate in reactions like the Friedländer annulation or similar condensation-cyclization sequences to form quinoline (B57606) or other fused heterocyclic systems.

Patents have detailed the synthesis of various heterocyclic compounds where substituted benzaldehydes are key starting materials. google.comnih.gov For example, the synthesis of benzothieno[2,3-c]pyridines, which are investigated as potential CYP17 inhibitors, often starts from α,β-unsaturated ketones that can be prepared from the corresponding benzaldehydes. nih.gov The reaction of this compound with an appropriate active methylene compound, followed by cyclization, could provide access to novel fused heterocyclic systems with potential biological activity.

| Intermediate Type | Potential Fused Ring System | Relevant Synthetic Reactions |

| Imines | Dihydroquinolines, Tetrahydroquinolines | Pictet-Spengler reaction, Friedländer annulation |

| α,β-Unsaturated Ketones | Pyridinones, Thienopyridines | Michael addition-cyclization, Gewald reaction |

| Hydrazones | Pyrazolopyridines, Indazoles | Fischer indole (B1671886) synthesis variants, Cyclization reactions |

Role in the Construction of Functional Organic Materials and Polymers

The unique electronic properties endowed by the fluorine atom and the pyridine ring make this compound an attractive building block for functional organic materials and polymers. These materials often require precise control over their electronic and photophysical properties, which can be tuned by incorporating specific molecular subunits.

While direct use of this compound in optoelectronic materials is not extensively documented, its structural motifs are found in molecules with interesting photophysical properties. The combination of an electron-withdrawing fluorine atom and an electron-deficient pyridine ring can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of derived molecules. This makes it a potential precursor for monomers used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. For instance, related benzaldehyde (B42025) derivatives are used in the study of optoelectronic responses. ambeed.com

The aldehyde group can be readily converted into other functional groups, such as vinyl or ethynyl (B1212043) groups, which are commonly used for polymerization or for creating extended π-conjugated systems.

The bifunctional nature of this compound allows for its potential integration into polymer backbones. The aldehyde group can be utilized in polymerization reactions, such as polycondensation with diamines to form poly(azomethine)s, which are known for their thermal stability and semiconductor properties. The pyridine and fluorophenyl moieties would then be pendant groups along the polymer chain, imparting specific properties such as metal-coordinating ability, altered solubility, and modified electronic characteristics. The incorporation of fluorine can enhance thermal stability and influence the polymer's morphology.

Utilization in the Synthesis of Probe Molecules and Ligands

The structural components of this compound make it a valuable scaffold for the synthesis of molecular probes and ligands for metal catalysts or biological targets.

The pyridine nitrogen atom is a Lewis basic site capable of coordinating to metal ions. This property is fundamental in the design of ligands for catalysis and metal-based sensors. The aldehyde group can be transformed into a variety of other ligating groups, such as amines, imines, or oximes, to create multidentate ligands. These ligands can then be used to form stable complexes with a range of transition metals, which may exhibit catalytic activity or interesting photophysical properties for sensing applications.

Despite extensive research, there is a notable absence of publicly available scientific literature detailing the specific applications of This compound in the development of fluorescent probes, its use as a scaffold for multidentate ligands in catalysis, or its contributions to methodological advances in organic synthesis, such as novel reaction sequences or stereoselective methodologies.

The compound, with the chemical formula C₁₂H₈FNO, is commercially available from various chemical suppliers, indicating its potential utility as a building block in synthetic chemistry. Its structure, featuring a reactive aldehyde group, a fluorine atom, and a pyridine ring, suggests a versatile chemical profile. The fluorine atom can influence the electronic properties and metabolic stability of derivative compounds, while the pyridine moiety can act as a ligand for metal coordination or a key pharmacophore. The aldehyde group is a prime site for a variety of chemical transformations.

However, a thorough review of scientific databases and scholarly articles did not yield any specific studies that fall within the scope of the requested topics. General searches on related compounds, such as fluorinated benzaldehydes and pyridyl-substituted aromatics, reveal their broad use in medicinal chemistry, materials science, and catalysis. For instance, fluorinated aromatic compounds are integral to the synthesis of many pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine. Similarly, pyridyl-containing molecules are common ligands in coordination chemistry and catalysis.

Condensation reactions, such as the Knoevenagel condensation, with active methylene compounds are a plausible synthetic route utilizing the aldehyde functionality of this molecule for the construction of more complex structures, including potential kinase inhibitors. Furthermore, the pyridine nitrogen offers a site for coordination to transition metals, theoretically allowing for the creation of multidentate ligands for catalysis. The stereocenter that could be generated through reactions at the aldehyde group also suggests the possibility of its use in stereoselective synthesis.

Unfortunately, without specific research findings, any discussion on the applications of this compound in the requested areas would be purely speculative. There are no detailed research findings, data tables, or documented reaction sequences available in the public domain to construct a scientifically accurate and informative article as per the provided outline.

Therefore, we are unable to provide an article on the "" as the foundational research required to address the specific subsections on fluorescent probes, multidentate ligands, novel reaction sequences, and stereoselective synthesis methodologies is not present in the accessible scientific literature.

Advanced Spectroscopic and Structural Elucidation Studies Pertaining to 2 Fluoro 4 Pyridin 3 Yl Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysisrsc.orgfluorine1.runih.govmdpi.com

High-resolution NMR spectroscopy is a cornerstone technique for determining the solution-state structure and conformational dynamics of molecules like 2-Fluoro-4-(pyridin-3-yl)benzaldehyde. By analyzing various NMR parameters from one- and two-dimensional experiments, a detailed picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR Chemical Shift Analysis

¹H NMR: The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region, typically around δ 9.9–10.1 ppm. rsc.orgrsc.org The aromatic protons on the benzaldehyde (B42025) ring would exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The protons on the pyridine (B92270) ring would appear in the aromatic region, generally between δ 7.5 and 9.1 ppm, with their exact shifts influenced by the connection to the fluorophenyl ring. rsc.org

¹³C NMR: The carbonyl carbon of the aldehyde group is the most deshielded, with an expected chemical shift in the range of δ 190–193 ppm. rsc.org The carbon atom bonded to the fluorine (C-F) would show a large one-bond coupling constant (¹JCF) and a chemical shift significantly influenced by the fluorine's electronegativity. fluorine1.ru Other aromatic carbons would resonate between δ 110 and 165 ppm.

¹⁹F NMR: The chemical shift of the fluorine atom provides a sensitive probe of the electronic environment. For fluorinated pyridines and related aromatic compounds, ¹⁹F chemical shifts are often recorded relative to a standard like CFCl₃. fluorine1.ru The solvent used can significantly influence the observed shift. fluorine1.ru The position of the fluorine atom on the benzaldehyde ring, ortho to the aldehyde group, would result in a characteristic chemical shift.

¹⁵N NMR: The nitrogen atom of the pyridine ring would have a characteristic chemical shift that can be identified using techniques like ¹H-¹⁵N HMBC. fluorine1.ru In studies of related pyridine derivatives, ¹⁵N labeling has been employed to facilitate detection and analysis, providing insights into metabolic pathways and intermolecular interactions. nih.gov

| Nucleus | Functional Group | Expected Chemical Shift Range (δ, ppm) | Key Influences |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.9 - 10.1 | Anisotropy of carbonyl group |

| ¹H | Aromatic (Benzene Ring) | 7.0 - 8.0 | Substitution pattern, coupling to ¹⁹F |

| ¹H | Aromatic (Pyridine Ring) | 7.5 - 9.1 | Position relative to Nitrogen |

| ¹³C | Carbonyl (C=O) | 190 - 193 | High deshielding |

| ¹³C | Aromatic (C-F) | 160 - 165 (with large ¹JCF) | Directly bonded to fluorine |

| ¹⁹F | Aryl-F | -110 to -140 (relative to CFCl₃) | Electronic effects of substituents |

| ¹⁵N | Pyridine | -70 to -100 (relative to CH₃NO₂) | Hybridization and ring substitution |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural and Stereochemical Assignment

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra of bi-aryl compounds and for elucidating their preferred conformation in solution. mdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the pyridinyl and benzaldehyde rings, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): By correlating each proton to its directly attached carbon atom, HSQC provides a powerful method for assigning the ¹³C spectrum based on the already-assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. It would be used to:

Confirm the assignment of quaternary carbons.

Establish the crucial link between the pyridine and benzaldehyde rings by observing correlations between protons on one ring and carbons on the other.

Observe correlations from the aldehyde proton to the carbons of the benzaldehyde ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close to each other, irrespective of their bonding. This is the primary NMR method for conformational analysis. mdpi.com For this compound, NOESY would be used to determine the relative orientation of the two aromatic rings by identifying NOEs between protons on the different rings. This information is critical for understanding the molecule's three-dimensional shape and steric hindrance.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactionsresearchgate.netmdpi.comresearchgate.neteurjchem.com

Single-crystal X-ray diffraction provides definitive information about the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing. While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics. researchgate.netmdpi.com

Crystal Packing and Supramolecular Assembly Analysis

The crystal structure of this compound would be stabilized by a network of non-covalent interactions. Based on the structures of similar fluorinated and pyridine-containing aromatic compounds, the following interactions are expected: researchgate.netmdpi.com

π-π Stacking: The planar aromatic rings of the pyridine and fluorobenzaldehyde moieties are likely to engage in π-π stacking interactions, where parallel rings are offset from one another. In related structures, ring-centroid separations of approximately 3.8 Å have been observed. researchgate.net

C–H···O and C–H···N Hydrogen Bonds: Weak hydrogen bonds involving the aldehyde oxygen and the pyridine nitrogen as acceptors are expected to play a significant role in the supramolecular assembly, connecting adjacent molecules into larger networks.

Bond Lengths, Bond Angles, and Torsion Angles

The internal geometry of the molecule can be accurately described by its bond parameters. The table below presents expected values for key bond lengths and angles, derived from crystallographic data of analogous compounds. researchgate.netresearchgate.net A critical parameter is the torsion angle between the planes of the fluorophenyl and pyridinyl rings, which defines the degree of twisting in the molecule's backbone and influences its electronic and steric properties.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O (aldehyde) | ~1.21 Å |

| Bond Length | C-C (inter-ring) | ~1.49 Å |

| Bond Length | C-N (pyridine) | ~1.34 Å |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C=O | ~124° |

| Torsion Angle | C-C-C-C (inter-ring) | 15 - 40° |

High-Resolution Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Analysisdocbrown.infonist.govmiamioh.edu

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of a compound and to study its fragmentation patterns upon ionization, which helps to confirm its structure. For this compound (C₁₂H₈FNO, MW = 201.20 g/mol ), HRMS would provide its exact mass, confirming its elemental composition. bldpharm.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺•) at m/z 201. The fragmentation of this ion would likely proceed through several characteristic pathways, based on the known behavior of aromatic aldehydes and pyridines. docbrown.infonist.govmiamioh.edu

Loss of a Hydrogen Radical: A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion ([M-H]⁺ or [M-1]⁺) at m/z 200. This is often a very intense peak. miamioh.edu

Loss of a Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the •CHO radical (29 Da), producing a major fragment ion ([M-CHO]⁺ or [M-29]⁺) at m/z 172. docbrown.info This corresponds to the [C₁₁H₇FN]⁺ ion.

Loss of Carbon Monoxide: The [M-H]⁺ ion can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to yield the same fragment at m/z 172.

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically through the loss of HCN (27 Da), leading to further smaller fragment ions. nist.gov

The isotopic pattern would be dominated by the primary monoisotopic peak, with a smaller M+1 peak resulting from the natural abundance of ¹³C.

| m/z (Predicted) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 201 | [C₁₂H₈FNO]⁺• (Molecular Ion) | - |

| 200 | [C₁₂H₇FNO]⁺ | •H |

| 172 | [C₁₁H₇FN]⁺ | •CHO or (H• + CO) |

| 145 | [C₁₀H₆F]⁺ | •CHO + HCN |

| 77 | [C₆H₅]⁺ (Phenyl fragment, less likely) | - |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

No experimental or theoretical studies detailing the Infrared (IR) or Raman spectra of this compound have been reported. While general assumptions can be made based on the spectra of related compounds—such as 4-fluorobenzaldehyde (B137897) nist.govnih.gov, various substituted benzaldehydes chemicalbook.comnist.gov, and the non-fluorinated analog 4-(pyridin-3-yl)benzaldehyde (B164006) thermofisher.com—a scientifically accurate and specific vibrational analysis for the title compound is not possible without dedicated research.

A detailed investigation would be necessary to precisely assign the vibrational modes and to understand the influence of the fluorine and pyridine substituents on the benzaldehyde framework. Key areas for such a future study would include:

Carbonyl (C=O) Stretching Frequency: Determining the precise wavenumber of the aldehyde C=O stretch and how it is affected by the electronic interplay between the electron-withdrawing fluorine atom and the pyridine ring.

Carbon-Fluorine (C-F) Vibrations: Identifying the characteristic C-F stretching and bending modes.

Pyridine Ring Modes: Assigning the in-plane and out-of-plane vibrations of the pyridine ring and observing any shifts due to its connection to the fluorophenyl group.

Conformational Analysis: Investigating the rotational isomerism between the phenyl and pyridyl rings, which could be elucidated by comparing experimental spectra with theoretical calculations (e.g., Density Functional Theory).

Without such dedicated studies, any discussion of the vibrational spectra of this compound would be purely speculative.

Advanced Chiroptical Spectroscopy (CD, ORD) on Chiral Derivatives of this compound

The scientific literature contains no information on the synthesis or chiroptical analysis of chiral derivatives of this compound. Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration and studying the stereochemical properties of chiral molecules.

The creation and study of chiral derivatives would be a prerequisite for any such analysis. For example, the aldehyde functional group could be reacted with a chiral auxiliary to introduce a stereocenter, allowing for the investigation of its chiroptical properties. However, no such derivatives have been reported, and consequently, no CD or ORD data are available. This remains a completely unexplored area of research for this class of compounds.

Theoretical and Computational Investigations of 2 Fluoro 4 Pyridin 3 Yl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about electron distribution and molecular geometry.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a popular and effective method for studying the ground state properties of medium-sized organic molecules like 2-fluoro-4-(pyridin-3-yl)benzaldehyde due to its favorable balance of accuracy and computational cost. In a typical DFT study, the geometry of the molecule is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

DFT also provides valuable information about the electronic structure. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative Geometric Parameters of this compound Calculated by DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(phenyl)-C(aldehyde) | ~1.48 Å |

| C=O (aldehyde) | ~1.22 Å | |

| C(phenyl)-F | ~1.35 Å | |

| C(phenyl)-C(pyridine) | ~1.49 Å | |

| Bond Angle | C-C-O (aldehyde) | ~124° |

| F-C-C | ~118° | |

| Dihedral Angle | Phenyl Ring - Pyridine (B92270) Ring | Variable, dependent on conformation |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. Actual values would depend on the specific level of theory and basis set used.

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals.

While computationally more demanding, these methods can serve as a benchmark for DFT results. For instance, high-accuracy calculations of the rotational barrier around the C-C bond connecting the two aromatic rings can provide a more reliable understanding of the molecule's conformational flexibility. These methods are also crucial for studying excited states and photophysical properties, which are not always accurately described by standard DFT. Studies on substituted benzaldehydes have sometimes utilized these higher-level theories to refine understanding of their electronic and structural properties. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations typically focus on a single molecule in the gas phase, molecular dynamics (MD) simulations allow for the study of a molecule's behavior over time, including its interactions with its environment. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding its behavior in solution.

In an MD simulation, the atoms of the molecule and the surrounding solvent molecules are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. This allows for the observation of dynamic processes such as conformational changes and intermolecular interactions. For this compound, an MD simulation could reveal the preferred orientations of the pyridine ring relative to the benzaldehyde (B42025) moiety in different solvents. This is crucial as solvent can influence the molecule's conformation and, consequently, its reactivity and spectroscopic properties. The stability of complexes and the conformational flexibility of related pyridine derivatives have been investigated using MD simulations. nih.gov The study of pyridine in aqueous solution has also been a subject of molecular dynamics simulations. dntb.gov.ua

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, computational methods can be used to simulate various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding IR and Raman intensities can be determined. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes. For example, the characteristic stretching frequency of the carbonyl (C=O) group in the aldehyde is sensitive to its electronic environment and can be accurately predicted by DFT calculations. The influence of different substituents on the vibrational spectra of benzaldehydes has been a subject of such computational studies. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can help in the assignment of complex NMR spectra and provide insights into the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Functional Group | Predicted Value |

| IR Frequency (cm⁻¹) | C=O stretch | ~1700-1720 |

| C-F stretch | ~1200-1250 | |

| ¹³C NMR Chemical Shift (ppm) | C=O carbon | ~190-195 |

| C-F carbon | ~160-165 (with J-coupling) | |

| ¹H NMR Chemical Shift (ppm) | Aldehyde H | ~9.8-10.2 |

Note: These are representative values. Actual predicted values will vary based on the computational method, basis set, and simulated solvent environment.

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. For reactions involving this compound, computational studies can provide detailed insights into the reaction pathways and the factors that control reactivity.

For instance, in a nucleophilic addition to the carbonyl group, computational methods can be used to model the approach of the nucleophile, the formation of the tetrahedral intermediate, and the subsequent steps of the reaction. The calculation of activation energies for different possible pathways can help to predict the major product of a reaction. DFT studies have been successfully applied to investigate the reaction mechanisms of benzaldehyde with other molecules, identifying transition states and intermediates. nih.gov This approach could be used to study, for example, the formation of a Schiff base from this compound.

Structure-Activity Relationship (SAR) Studies via Computational Modeling of Derivatives

Computational modeling plays a significant role in modern drug discovery and materials science through structure-activity relationship (SAR) studies. For this compound, which may serve as a scaffold for the development of new compounds, computational SAR studies can be used to predict how modifications to its structure will affect its biological activity or material properties.

In a typical computational SAR study, a series of derivatives of the parent molecule are designed in silico. For each derivative, a set of molecular descriptors, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP), are calculated. These descriptors are then used to build a quantitative structure-activity relationship (QSAR) model that correlates the calculated properties with experimentally determined activity. Such models can then be used to predict the activity of new, untested derivatives, thereby guiding synthetic efforts towards more potent or effective compounds. The geometry of substituted benzaldehydes has been optimized and various electronic and steric descriptors calculated in QSPR (Quantitative Structure-Property Relationship) studies. researchgate.netresearchgate.net

Emerging Research Frontiers and Future Perspectives on 2 Fluoro 4 Pyridin 3 Yl Benzaldehyde in Chemical Science

Integration with Flow Chemistry and Automated Synthesis Platforms

The precise control over reaction parameters offered by flow chemistry and the high-throughput capabilities of automated synthesis are revolutionizing pharmaceutical and materials discovery. The integration of 2-Fluoro-4-(pyridin-3-yl)benzaldehyde into these platforms is a promising future direction. In flow chemistry, the compound's solubility and stability under various conditions would be key determinants of its utility. Continuous-flow processes could enable safer and more efficient transformations of the aldehyde group, such as reductions, oxidations, or condensations, by minimizing reaction volumes and allowing for precise temperature and pressure control.

Automated synthesis platforms could leverage this compound as a key building block in the rapid generation of compound libraries. Its distinct functional handles—the aldehyde for derivatization, the pyridine (B92270) for metal coordination or salt formation, and the fluoro-substituted phenyl ring for tuning electronic properties—allow for a multitude of parallel reactions. This would accelerate the discovery of new bioactive molecules and functional materials.

Table 1: Potential Flow Chemistry Reactions with this compound

| Reaction Type | Reagents/Conditions | Potential Product |

|---|---|---|

| Reductive Amination | Amine, H₂/Catalyst | Substituted benzylamine |

| Wittig Reaction | Phosphonium (B103445) ylide | Stilbene derivative |

Application in Photocatalysis and Electrocatalysis as a Building Block

The development of novel catalysts is central to advancing sustainable chemical synthesis. The electronic properties of this compound make it an intriguing candidate for incorporation into photocatalytic and electrocatalytic systems. The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the electronic structure of catalysts, potentially enhancing their activity and selectivity.

In photocatalysis, this benzaldehyde (B42025) derivative could be used to synthesize ligands for metal complexes or as a component of metal-free organic photosensitizers. For instance, its condensation with other aromatic amines could yield Schiff base ligands capable of coordinating with transition metals to form photoactive catalysts. acs.org Similarly, in electrocatalysis, molecules derived from this compound could be immobilized on electrode surfaces to mediate electron transfer processes, for example, in the reduction of CO₂. researchgate.net The pyridine moiety can act as a proton relay or a coordination site for active metal centers. acs.org

Development of Advanced Nanomaterials Incorporating this compound Scaffolds

The synthesis of advanced nanomaterials with tailored properties is a major focus of modern materials science. The rigid structure and multiple functional groups of this compound make it a valuable building block for creating sophisticated nanostructures. One promising avenue is its use in the synthesis of Metal-Organic Frameworks (MOFs). nih.gov The pyridine nitrogen and the aldehyde's carbonyl oxygen can coordinate to metal ions, forming porous, crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The fluorine substituent can be used to fine-tune the hydrophobicity and electronic properties of the pores within the MOF. acs.org

Exploration in Bioconjugation and Chemoselective Ligation Strategies

Chemoselective ligation reactions are essential tools in chemical biology for the site-specific modification of biomolecules. The aldehyde functionality of this compound is particularly well-suited for bioconjugation. Aldehydes react selectively with hydrazide or aminooxy groups to form stable hydrazones or oximes, respectively, under mild, aqueous conditions compatible with biological systems. acs.orgnih.gov This allows for the attachment of this molecular scaffold to proteins, peptides, or other biomolecules that have been functionalized with a suitable nucleophile. nih.govscispace.com

The aniline-catalyzed hydrazone ligation is a particularly efficient method that could be applied. nih.gov The presence of the fluorine atom may influence the reactivity of the aldehyde group, a factor that would require systematic investigation. nih.gov Such bioconjugation strategies could be employed to develop new diagnostic probes or targeted therapeutic agents, with the pyridine moiety offering a site for radiolabeling or for altering solubility and pharmacokinetic properties.

Table 2: Potential Bioconjugation Reactions

| Ligation Chemistry | Functionalized Biomolecule | Resulting Linkage |

|---|---|---|

| Hydrazone Ligation | Hydrazide-modified protein | Hydrazone |

| Oxime Ligation | Aminooxy-functionalized peptide | Oxime |

Future Directions in Sustainable Synthesis and Derivatization

Green chemistry principles are increasingly guiding the development of new synthetic methods. Future research on this compound will likely focus on developing sustainable routes for its synthesis and derivatization. This includes the use of greener solvents, catalytic methods to reduce waste, and energy-efficient reaction conditions. For example, metal-free catalytic methods could be explored for the synthesis of furan (B31954) derivatives from this aldehyde. mdpi.com

The derivatization of this compound can also be designed with sustainability in mind. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, represent an atom-economical approach to generate molecular diversity from this building block.

Unexplored Reactivity Patterns and Transformative Methodologies

While the individual functional groups of this compound have well-established reactivities, their interplay within the same molecule may lead to novel and unexplored reactivity patterns. For instance, the fluorine atom ortho to the aldehyde could influence its susceptibility to nucleophilic attack or its participation in certain cyclization reactions. The pyridine ring could act as an internal catalyst or directing group for transformations at other parts of the molecule.

Future research should aim to uncover these unique reactivity patterns. This could involve subjecting the compound to a wide range of reaction conditions, including those involving transition metal catalysis, organocatalysis, and photochemistry, to discover new transformative methodologies for the synthesis of complex heterocyclic systems.

Prognosis for the Broader Impact of this compound in Chemical Discovery

This compound is poised to become a valuable tool in chemical discovery. Its utility as a versatile building block will likely accelerate the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. The ability to fine-tune its properties through derivatization of its three functional groups provides a powerful platform for structure-activity relationship studies.

The broader impact of this compound will depend on the continued exploration of its reactivity and its integration into modern synthetic and materials science workflows. As researchers continue to push the boundaries of chemical synthesis, the demand for multifunctional building blocks like this compound will undoubtedly grow, solidifying its place in the chemical discovery toolbox.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-4-(pyridin-3-yl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between fluorinated benzaldehyde derivatives and pyridinyl boronic acids. For instance, analogous protocols involve reacting (R)-2-propylpyrrolidine-2-carboxylic acid ethyl ester hydrochloride with fluorinated benzaldehydes under controlled temperatures (35–55°C), though specific yields require optimization . Alternative routes may employ palladium catalysts to couple 2-fluoro-4-bromobenzaldehyde with pyridin-3-ylboronic acid. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the aldehyde functionality without side reactions.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and fluorine integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography to resolve ambiguities in regiochemistry, as demonstrated for related fluoropyridine derivatives .

- HPLC with UV detection (λ ~270–300 nm) to assess purity (>95%) and detect aldehyde oxidation byproducts.

Q. What reactivity patterns are expected from the aldehyde group in this compound?

- Methodological Answer : The aldehyde group is susceptible to nucleophilic attack, enabling:

- Schiff base formation with amines (e.g., for coordination chemistry or drug conjugate synthesis).

- Reduction to benzyl alcohol derivatives using NaBH₄ or LiAlH₄.

- Oxidation to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄).

- Condensation reactions with active methylene compounds (e.g., Knoevenagel reactions). Monitor reaction progress via FT-IR to track aldehyde peak (~1700 cm⁻¹) disappearance .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) due to aldehyde volatility and potential irritancy.

- Avoid exposure to strong acids/bases to prevent decomposition into toxic fluorinated byproducts.

- Store under inert gas (N₂/Ar) at –20°C to minimize oxidation. Reference general protocols for fluorinated aldehydes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of derivatives?

- Methodological Answer :

- Conduct Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent polarity effects. For example, suggests temperature ranges (35–55°C) influence yields in analogous fluorobenzaldehyde syntheses .

- Use microwave-assisted synthesis to reduce reaction times and byproduct formation.

- Employ flow chemistry for precise control of reaction parameters in scale-up scenarios.

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer :

- Perform DFT calculations to model transition states and identify electronic effects (e.g., fluorine’s electron-withdrawing nature directing coupling to the pyridinyl ring).

- Use isotopic labeling (e.g., deuterated substrates) to track bond formation/cleavage sites.

- Analyze Hammett parameters to correlate substituent effects with reaction rates .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- Conduct accelerated stability studies :

- pH variation : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.

- Thermal stress : Heat at 40–80°C and track aldehyde oxidation using TGA/DSC.

- Compare results to structurally similar aldehydes (e.g., 4-fluoro-3-nitrophenylbenzaldehyde) to identify stabilizing functional groups .

Q. What strategies are effective for designing bioactive derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute the pyridinyl ring with thiazolo[4,5-b]pyridine to improve metabolic stability .

- Prodrug design : Convert the aldehyde to a protected imine or acetal for controlled release.

- Structure-activity relationship (SAR) studies : Synthesize derivatives with varied substituents (e.g., trifluoromethyl, hydroxyl) and assay against target enzymes (e.g., kinases, cytochrome P450) .

Q. How can contradictions in reported reaction yields or spectroscopic data be resolved?

- Methodological Answer :

- Reproduce experiments with strict control of moisture, oxygen, and catalyst purity.

- Perform advanced spectral analysis : Use 2D NMR (COSY, NOESY) to distinguish overlapping signals in crowded spectra.

- Cross-validate data with single-crystal X-ray structures (as in ) to confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products